molecular formula C23H28N2O2 B4767797 N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

Cat. No.: B4767797
M. Wt: 364.5 g/mol
InChI Key: HKMYZUNIMCSWBG-UHFFFAOYSA-N
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Description

N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide: is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods: Industrial production of benzamides, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring high efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives.

Scientific Research Applications

N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-butylbenzamide
  • N,N-dibutylbenzamide
  • N,N-diethylbenzenesulfonamide

Comparison: N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is unique due to its specific structural features, such as the phenylcyclopentanecarbonyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other benzamide derivatives .

Properties

IUPAC Name

N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-2-3-17-24-21(26)18-11-13-20(14-12-18)25-22(27)23(15-7-8-16-23)19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMYZUNIMCSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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